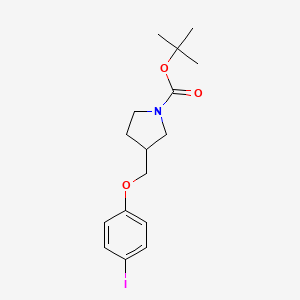

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a 4-iodophenoxy moiety attached via a methylene bridge at the 3-position of the pyrrolidine ring. This structural motif is significant in medicinal and synthetic chemistry due to its versatility in drug design, particularly as a precursor for prodrugs or bioactive molecules.

Properties

IUPAC Name |

tert-butyl 3-[(4-iodophenoxy)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-8-12(10-18)11-20-14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYIQONBYAGXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a phenol derivative with iodine in the presence of a base.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy moiety, leading to the formation of iodinated phenols or quinones.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products

Oxidation: Iodinated phenols or quinones.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the creation of complex organic molecules. The iodophenoxy moiety can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into target compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The pyrrolidine framework is common in many bioactive molecules, particularly those targeting neurological and cardiovascular systems. Its derivatives may exhibit enhanced binding affinity to specific receptors or enzymes due to the chiral nature of the pyrrolidine ring .

Biological Studies

The compound is employed in biological studies to explore enzyme mechanisms and protein-ligand interactions. Its ability to modulate biological pathways makes it a candidate for studying metabolic processes and developing new therapeutic agents . The introduction of the iodophenoxy group may also influence the compound's pharmacokinetic properties, such as solubility and permeability.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel pyrrolidine-based inhibitors targeting specific enzymes involved in cancer metabolism. The synthesized derivatives showed promising inhibitory activity, suggesting potential as lead compounds for drug development .

Case Study 2: Evaluation of Pharmacological Properties

Another research effort focused on evaluating the pharmacological properties of derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant anti-inflammatory effects in vitro, indicating their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism by which tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding interactions, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3):

- Features bromine and iodine substituents on a pyridine ring instead of a benzene ring.

- Higher molecular weight (483.14 g/mol) compared to the target compound due to the pyridine scaffold and dual halogens.

- Enhanced electrophilicity for nucleophilic aromatic substitution, useful in Suzuki-Miyaura couplings .

- (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate (CAS 1289585-33-6): Replaces the oxygen linker with a sulfur atom and substitutes iodine with chlorine.

Amino- and Methoxy-Substituted Analogs

- (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 1036488-30-8): Substitutes iodine with an amino group, enabling hydrogen bonding and participation in diazotization reactions. Lower molecular weight (306.34 g/mol) and improved solubility in polar solvents (e.g., DMSO) .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4):

Modifications in the Pyrrolidine Core

Functional Group Additions

- tert-Butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate ((±)-19): Incorporates a 2-aminoethoxy side chain and a Boc-protected aminopyridinylmethyl group. Demonstrates enhanced water solubility (logS ≈ -3.2) due to the polar amino group, suitable for intravenous formulations .

tert-Butyl (2R,4R)-4-hydroxy-2-(3-(4-octylphenyl)-3-oxopropyl)pyrrolidine-1-carboxylate (15b):

Stereochemical Variations

- tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate :

Data Tables

Table 1. Key Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (logS) |

|---|---|---|---|---|

| tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate | C₁₆H₂₀INO₃ | 401.24 | 4-Iodophenoxy, methylene linker | -4.1 (DCM) |

| tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₁₆H₁₉BrIN₂O₃ | 483.14 | Pyridine, Br, I | -5.3 (THF) |

| (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate | C₁₅H₂₀ClNO₂S | 313.84 | 4-Chlorophenylthio, (R)-configuration | -3.8 (EtOAc) |

| (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | C₁₅H₂₀N₂O₃ | 306.34 | 4-Aminophenoxy | -2.9 (MeOH) |

Research Findings and Implications

- Synthetic Flexibility : The Boc-protected pyrrolidine scaffold allows modular synthesis. For example, iodine in the target compound enables Suzuki couplings to introduce aryl/heteroaryl groups , while azide-functionalized analogs (e.g., (±)-18) facilitate bioorthogonal chemistry .

- Biological Activity : Compounds with long alkyl chains (e.g., 4-octylphenyl in 15b) show enhanced membrane permeability and anticancer efficacy, with IC₅₀ values < 1 µM in leukemia cell lines .

- Stability Considerations : Thioether analogs (e.g., CAS 1289585-33-6) exhibit greater metabolic stability compared to ether-linked derivatives due to sulfur’s resistance to enzymatic oxidation .

Biological Activity

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure

The compound features a tert-butyl ester, a pyrrolidine ring, and an iodophenoxy moiety. Its IUPAC name is tert-butyl 3-[(4-iodophenoxy)methyl]pyrrolidine-1-carboxylate, with the following chemical formula:

Synthesis

The synthesis typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 4-iodophenol in the presence of a base like potassium carbonate. The reaction is generally conducted in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodophenoxy group can interact with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may enhance binding affinity to biological targets, influencing the compound's pharmacological properties .

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities, including:

- Antioxidant Activity : Potential to scavenge free radicals.

- Anti-inflammatory Effects : Inhibiting pathways associated with inflammation.

- Enzyme Inhibition : Interacting with specific enzymes, which could lead to therapeutic applications in diseases like cancer and metabolic disorders .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various related compounds, including those featuring similar structures to this compound. Compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to standard anti-inflammatory drugs .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 5.40 | 0.01 |

| Compound B | 1.78 | 0.50 |

| tert-butyl derivative | TBD | TBD |

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, tert-butyl derivatives were shown to inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition, suggesting potential applications in metabolic disorders .

Comparative Analysis

Comparative studies have been conducted on similar compounds to assess their biological activities. For instance:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate | High | Moderate anti-inflammatory |

| tert-Butyl 3-(phenoxy)methyl)pyrrolidine-1-carboxylate | Moderate | Low anti-cancer activity |

These comparisons highlight the influence of structural variations on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.